molecular formula C19H11BrClNO2 B307990 (3Z)-5-BROMO-3-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE

(3Z)-5-BROMO-3-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B307990
M. Wt: 400.7 g/mol
InChI Key: QAQILXLCGPNHGS-YBEGLDIGSA-N
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Description

(3Z)-5-BROMO-3-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of (3Z)-5-BROMO-3-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE involves several steps. One common method includes the reaction of 5-bromo-2-indolinone with 5-(4-chlorophenyl)-2-furaldehyde under specific conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the yield of the desired products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3Z)-5-BROMO-3-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in cancer cells, it may inhibit the activity of certain kinases, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar compounds to (3Z)-5-BROMO-3-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDOL-2-ONE include other indole derivatives such as:

  • 5-bromo-2-indolinone
  • 5-(4-chlorophenyl)-2-furaldehyde
  • Indole-3-acetic acid

These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its combination of the indole and furan rings, which contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C19H11BrClNO2

Molecular Weight

400.7 g/mol

IUPAC Name

(3Z)-5-bromo-3-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C19H11BrClNO2/c20-12-3-7-17-15(9-12)16(19(23)22-17)10-14-6-8-18(24-14)11-1-4-13(21)5-2-11/h1-10H,(H,22,23)/b16-10-

InChI Key

QAQILXLCGPNHGS-YBEGLDIGSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C4=C(C=CC(=C4)Br)NC3=O)Cl

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C4=C(C=CC(=C4)Br)NC3=O)Cl

Origin of Product

United States

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